Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride
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Overview
Description
Methyl 5-oxa-8-azaspiro[35]nonane-7-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO3·HCl It is known for its unique spirocyclic structure, which includes an oxaspiro and azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and nitrogen atoms to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate
- Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrobromide
Uniqueness
Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and stability. This makes it distinct from other similar compounds, such as the hydrobromide variant, which may have different physicochemical properties .
Properties
IUPAC Name |
methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDFHDPPCZTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC2(CCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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